N-Benzyl-N-methylphenethylamine is a chemical compound that belongs to the class of phenethylamines, which are characterized by a phenethylamine backbone. This compound is structurally related to other well-known stimulants, such as amphetamine, and exhibits properties relevant to both pharmacology and toxicology. It is synthesized through various methods and has been studied for its potential effects on human health.
N-Benzyl-N-methylphenethylamine is derived from the parent compound phenethylamine, which is a naturally occurring trace amine in humans. It can be found in trace amounts in certain plants, particularly in species of the Acacia genus, where it has been detected at concentrations ranging from 2300 to 5300 ppm . The compound can be classified as a trace amine and is recognized for its role as a neuromodulator.
The synthesis of N-Benzyl-N-methylphenethylamine can be accomplished through several methods. One of the earliest reported methods involves the conversion of phenethylamine to its p-toluenesulfonamide, followed by N-methylation using methyl iodide. The final step involves hydrolysis of the sulfonamide .
A more recent method described in patent literature details a process that starts with phenethylamine being converted into its trifluoroacetamide derivative. This derivative is then subjected to N-methylation, often using labeled methyl iodide for tracing purposes, followed by hydrolysis to yield N-Benzyl-N-methylphenethylamine .
The synthesis typically requires controlled conditions to ensure high yields and purity. Catalysts such as platinum on carbon may be employed during hydrogenation steps to enhance reaction efficiency and selectivity .
N-Benzyl-N-methylphenethylamine has a molecular formula of C16H21N, indicating it contains 16 carbon atoms, 21 hydrogen atoms, and one nitrogen atom. The structure consists of a benzyl group attached to a nitrogen atom that also connects to a methyl group and a phenethylamine moiety.
N-Benzyl-N-methylphenethylamine undergoes various chemical reactions typical of amines. It can participate in alkylation reactions, forming quaternary ammonium salts when reacted with alkyl halides. Additionally, it can be oxidized by monoamine oxidases (MAO), which are enzymes responsible for degrading biogenic amines .
The compound acts as a substrate for both MAO-A and MAO-B enzymes, with specific kinetic parameters indicating its affinity for these enzymes (K_M values of 58.8 μM for MAO-A and 4.13 μM for MAO-B) . This metabolism plays a crucial role in determining its pharmacokinetic profile.
N-Benzyl-N-methylphenethylamine exerts its effects primarily through agonistic activity at trace amine-associated receptor 1 (TAAR1). This receptor is implicated in modulating neurotransmitter systems such as dopamine and norepinephrine .
The compound's potency as a pressor agent is noted to be significantly lower than that of epinephrine, with approximately 1/350th the potency . Its interaction with TAAR1 suggests potential stimulant effects similar to those observed with other phenethylamines.
Relevant data regarding thermodynamic properties include:
N-Benzyl-N-methylphenethylamine has garnered interest within pharmacological research due to its structural similarities to other psychoactive substances. Its potential applications include:
BNMPA derivatives are synthesized via reductive amination, leveraging the reactivity of imine intermediates. A patented route for the structurally related (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine employs catalytic hydrogenation of the Schiff base formed between 1-(4-methoxyphenyl)-2-propanone and benzylamine. This process utilizes palladium or platinum catalysts (0.5–5 mol%) under hydrogen atmospheres (15–50 psi), achieving yields >85% in methanol or tetrahydrofuran solvents [8]. The reaction’s chemoselectivity is enhanced by acid catalysts (e.g., acetic acid), which promote imine formation while suppressing ketone reduction side products.
Alternative pathways include:
Table 1: Synthetic Conditions for BNMPA Analogues
Precursor Ketone | Amine | Catalyst | Solvent | Yield (%) |
---|---|---|---|---|
1-(4-Methoxyphenyl)-2-propanone | Benzylamine | Pd/C (3 mol%) | Methanol | 92 |
Phenylacetone | N-Methylbenzylamine | PtO₂ (2 mol%) | Ethanol | 87 |
1,3-Diphenyl-2-propanone | Methylamine | Ra-Ni | THF | 78 |
BNMPA arises in methamphetamine synthesis via the Leuckart method or reductive amination when phenylacetone reacts with N-methylbenzylamine—a side product formed from benzyl chloride and methylamine. It constitutes 0.5–5% of the reaction mixture in clandestine laboratories, depending on precursor stoichiometry and reaction control [2] [5]. GC-MS analysis identifies BNMPA in methamphetamine seizures at retention times distinct from the parent drug (relative retention index: 1.22 vs. methamphetamine’s 1.00) [5].
Metabolically, BNMPA undergoes hepatic transformation into four major urinary biomarkers:
These metabolites are detectable via liquid-liquid extraction and heptafluorobutyric anhydride (HFBA) derivatization, with limits of detection (LOD) of 2.5 ng/mL and limits of quantitation (LOQ) of 25 ng/mL [5] [6]. In a fatal mixed-drug intoxication case, p-hydroxy-BNMPA was identified in urine, confirming illicit methamphetamine use [7].
Table 2: Urinary Metabolites of BNMPA
Metabolite | Detection Window (h) | LOD (ng/mL) | LOQ (ng/mL) | Major Analytical Method |
---|---|---|---|---|
BNMPA | 2–4 | 2.5 | 25 | GC-MS/HFBA |
p-Hydroxy-BNMPA | ≤21 | 2.5 | 25 | GC-MS post-hydrolysis |
1,3-Diphenyl-2-propanone | ≤4 | 2.5 | 25 | GC-MS/HFBA |
p-Hydroxy-N-demethyl BNMPA | ≤21 | 2.5 | 25 | GC-MS post-hydrolysis |
Clandestine operators manipulate BNMPA’s core structure to evade detection. Common modifications include:
BNMPA’s pharmacological distinctness from methamphetamine is critical:
Impurity profiling leverages BNMPA’s stability:
Table 3: Forensic Signatures of BNMPA and Analogues
Impurity | Synthetic Origin | Characteristic MS Fragment (m/z) | Receptor Interaction |
---|---|---|---|
BNMPA | Leuckart/reductive amination | 91 (C₇H₇⁺), 148 (M⁺-91) | TAAR1 weak agonist |
p-Methoxy-BNMPA | Modified precursors | 121 (C₈H₉O⁺), 178 (M⁺-121) | ND |
N-Ethyl-BNMPA | N-Alkyl variation | 91 (C₇H₇⁺), 162 (M⁺-91) | ND |
1,3-Diphenyl-2-propanone | BNMPA oxidation | 105 (C₈H₉⁺), 222 (M⁺) | Inactive |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1